molecular formula C9H7NO2S B2515440 methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate CAS No. 345906-72-1

methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate

Cat. No.: B2515440
CAS No.: 345906-72-1
M. Wt: 193.22
InChI Key: BBWRETCASAWRII-YWEYNIOJSA-N
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Description

Methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate is a α,β-unsaturated ester featuring a cyano group at the α-position and a thiophen-3-yl substituent at the β-position. The (2Z) configuration indicates that the cyano and thiophene groups are on the same side of the double bond, influencing its electronic and steric properties.

Properties

IUPAC Name

methyl (Z)-2-cyano-3-thiophen-3-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)8(5-10)4-7-2-3-13-6-7/h2-4,6H,1H3/b8-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWRETCASAWRII-YWEYNIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CSC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CSC=C1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and thiophene-3-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyanoacrylates.

Scientific Research Applications

Methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of adhesives, coatings, and polymer materials due to its reactive cyano group.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Analogs :

Methyl (2Z)-2-(benzoylamino)-3-(thiophene-2-yl)prop-2-enoate (MBTPE) : Substituents: Benzoylamino group at α-position, thiophen-2-yl at β-position. Spectroscopic Data: FT-IR and FT-Raman studies show strong C≡N stretching at ~2220 cm⁻¹ (cyano) and C=O stretching at ~1700 cm⁻¹ (ester). DFT/B3LYP calculations (6-31G/6-311G basis sets) align with experimental frequencies.

Ethyl (2Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate : Substituents: Fluorophenyl at β-position, ethyl ester. Physical Properties: LogP = 3.279 (hydrophobicity), melting point = 131–133°C. Comparison: Methyl ester (target) vs. ethyl ester (analog) may alter solubility and metabolic stability. Fluorine’s electronegativity vs. thiophene’s aromaticity could modulate reactivity in cross-coupling reactions.

Crystallographic and Hydrogen-Bonding Patterns

Methyl (2Z)-2-[(2-formyl-3-methylindol-1-yl)methyl]-3-(4-methoxyphenyl)prop-2-enoate : Structural Features: Indole and methoxyphenyl substituents create a planar geometry with intramolecular C–H···O hydrogen bonds. Crystal packing includes π–π stacking (indole and methoxyphenyl rings). Comparison: The absence of bulky indole groups in the target compound may reduce steric hindrance, favoring different packing modes. Thiophene’s smaller size vs. methoxyphenyl could lead to weaker π–π interactions.

Ethyl (Z)-2-{[N-(2-formylphenyl)sulfonamido]methyl}-3-phenylprop-2-enoate : Hydrogen Bonding: Forms 2D networks via C–H···O bonds, stabilizing the crystal lattice. Comparison: The cyano group in the target compound may engage in weaker C–H···N interactions compared to sulfonamido C–H···O bonds, affecting solubility and crystallization behavior.

Biological Activity

Methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C₈H₇N₁O₂S
  • Molecular Weight : 179.21 g/mol
  • CAS Number : 126058-25-1

The biological activity of this compound is attributed to its unique structural features:

  • Electrophilic Nature : The cyano group acts as an electrophile, enabling the compound to interact with nucleophiles in biological systems.
  • π-π Interactions : The thiophene ring can engage in π-π stacking interactions, enhancing binding affinity to various molecular targets.
  • Hydrogen Bonding : The compound can form hydrogen bonds, which may modulate its interaction with enzymes and receptors involved in cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several derivatives of thiophene-based compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
  • Cytotoxic Effects :
    • In a cytotoxicity assay using B16F10 melanoma cells, this compound showed a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment . This suggests that the compound may selectively target cancer cells while sparing normal cells.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl (2E)-3-(thiophen-3-yl)prop-2-enoateLacks cyano groupLimited antimicrobial properties
Ethyl cyanoacetateContains cyano groupModerate anticancer effects
Thiophene-based analogsVaries in substituentsDiverse biological activities

This compound stands out due to the combination of the cyano group and thiophene ring, which enhances its reactivity and biological profile compared to similar compounds.

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